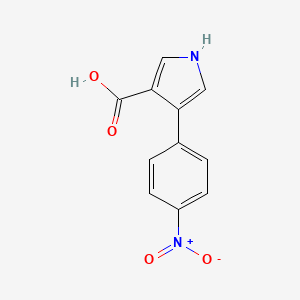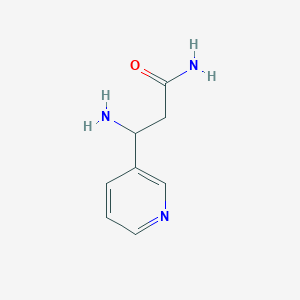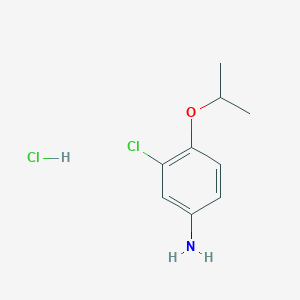
4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid
説明
4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is a chemical compound characterized by its nitrophenyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Nitration Reaction: The starting material, pyrrole-3-carboxylic acid, undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the phenyl ring.
Purification: The resulting nitro compound is purified through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactors and automated purification systems are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso group or further to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-(4-aminophenyl)-1H-pyrrole-3-carboxylic acid.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Thionyl chloride (SOCl2) for esterification or ammonia for amidation.
Major Products Formed:
Oxidation: 4-(4-nitroso-phenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-(4-aminophenyl)-1H-pyrrole-3-carboxylic acid.
Substitution: Various esters and amides of the carboxylic acid group.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through the interaction of its nitro group with biological targets. The nitro group can undergo reduction in biological systems to form reactive intermediates that can modify proteins and DNA, leading to various biological effects.
Molecular Targets and Pathways Involved:
Proteins: Modification of amino acid residues in proteins.
DNA: Interaction with DNA leading to potential mutagenic effects.
Pathways: Involvement in oxidative stress pathways and inflammatory responses.
類似化合物との比較
4-Nitrophenol: A simpler nitrophenol derivative with applications in pH indicators and organic synthesis.
4-(4-Nitrophenyl)butyric acid: A longer chain nitrophenyl derivative used in various chemical syntheses.
Uniqueness: 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid stands out due to its pyrrole ring, which imparts unique electronic and steric properties compared to simpler nitrophenyl compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHRUNKPWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655824 | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358986-47-7 | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)





